molecular formula C20H24F3NO2 B299525 N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide

Cat. No. B299525
M. Wt: 367.4 g/mol
InChI Key: UHDKLMQTMDMXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. It was first synthesized by Abbott Laboratories in 2008 and has since been used in various scientific research applications.

Mechanism of Action

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide is a selective antagonist of the TRPV1 ion channel, which is primarily expressed in sensory neurons. TRPV1 channels are activated by various stimuli, including heat, capsaicin (the compound that makes chili peppers spicy), and acid. Activation of TRPV1 channels leads to the sensation of pain and inflammation. N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide blocks the activation of TRPV1 channels, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide has been shown to be effective in reducing pain and inflammation in animal models of inflammatory and neuropathic pain. Additionally, N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide has been used to study the role of TRPV1 channels in other physiological processes such as thermoregulation and itch sensation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide in lab experiments is its selectivity for TRPV1 channels. This allows researchers to specifically target TRPV1 channels without affecting other ion channels. Additionally, N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide has been shown to be effective in reducing pain and inflammation in animal models of inflammatory and neuropathic pain.
One limitation of using N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in certain types of experiments. Additionally, N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide may have off-target effects on other ion channels, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, researchers are interested in studying the role of TRPV1 channels in other physiological processes, such as cancer and metabolic disorders. Finally, N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide may have potential therapeutic applications for the treatment of pain and inflammation in humans.

Synthesis Methods

The synthesis of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide involves several steps, including the reaction of 1-adamantylamine with 2-bromo-5-(trifluoromethyl)phenol, followed by the protection of the resulting phenol with a tert-butyldimethylsilyl group. The protected phenol is then reacted with ethyl chloroformate to form the carboxylic acid derivative, which is deprotected to yield the final product.

Scientific Research Applications

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide has been used in various scientific research applications, particularly in the field of pain management. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Additionally, N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide has been used to study the role of TRPV1 channels in other physiological processes such as thermoregulation and itch sensation.

properties

Product Name

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide

Molecular Formula

C20H24F3NO2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-ethoxy-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C20H24F3NO2/c1-2-26-17-4-3-15(20(21,22)23)8-16(17)24-18(25)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,24,25)

InChI Key

UHDKLMQTMDMXIY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.